molecular formula C16H14ClFN2O4S B6627789 N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B6627789
M. Wt: 384.8 g/mol
InChI Key: YBKBATVASLOJKD-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic organic compound with a complex structure, characterized by the presence of acetylsulfamoyl and chloro-fluorophenyl groups

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c1-10(21)20-25(23,24)12-7-5-11(6-8-12)19-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKBATVASLOJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylsulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the sulfonamide group, converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or thiols. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. The acetylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-fluorophenyl group can enhance the compound’s binding affinity to specific targets, increasing its potency. These interactions can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-[4-(sulfamoyl)phenyl]-2-(2-chlorophenyl)acetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide
  • N-[4-(acetylsulfamoyl)phenyl]-2-(2-bromophenyl)acetamide

Comparison: Compared to these similar compounds, N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly alter its chemical properties, such as its reactivity and binding affinity, making it potentially more effective in certain applications.

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